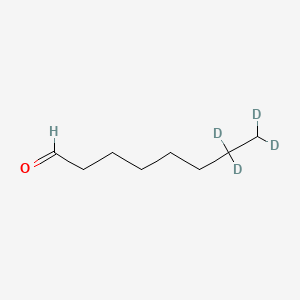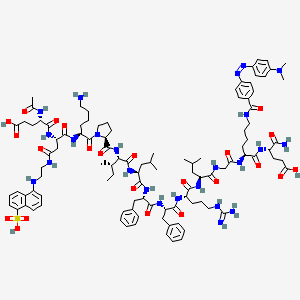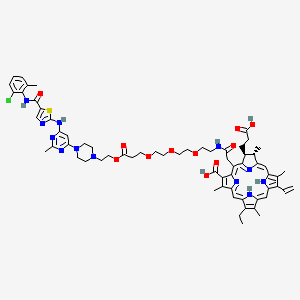![molecular formula C55H76ClN9O6S B12371434 (2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. This compound features a variety of functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the core structure: The initial step involves the construction of the core pyrrolidine-2-carboxamide structure. This can be achieved through a series of condensation reactions, starting with the appropriate amine and carboxylic acid derivatives.
Introduction of the side chains: The next steps involve the introduction of the various side chains, including the 4-chlorophenyl group, the 7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl group, and the 4-(4-methyl-1,3-thiazol-5-yl)phenyl group. These steps typically involve nucleophilic substitution reactions, where the appropriate nucleophiles are introduced to the core structure.
Final modifications: The final steps involve the introduction of the remaining functional groups, such as the hydroxyl groups and the dimethylbutanoyl group. These steps may involve oxidation or reduction reactions, depending on the specific functional groups being introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could involve the use of more efficient catalysts, the development of more selective reagents, or the optimization of reaction conditions to improve the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would result in the formation of ketones or aldehydes, while reduction of the carbonyl groups would result in the formation of alcohols.
Applications De Recherche Scientifique
Chemistry: The compound’s diverse functional groups make it a useful model compound for studying various chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a useful tool for studying various biological processes, such as enzyme activity or receptor binding.
Medicine: The compound’s potential therapeutic activity makes it a candidate for drug development, particularly for diseases where modulation of the compound’s target pathways could be beneficial.
Industry: The compound’s diverse reactivity makes it a useful intermediate for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to interact with a variety of targets, potentially modulating their activity. For example, the compound’s amide groups could form hydrogen bonds with enzyme active sites, while its aromatic rings could engage in π-π interactions with receptor binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide analogs: These compounds share the same core structure but differ in the specific functional groups attached to the core.
Other pyrrolidine-2-carboxamide derivatives: These compounds share the same core pyrrolidine-2-carboxamide structure but differ in the specific side chains attached to the core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. For example, the presence of both hydroxyl and amide groups allows the compound to engage in a variety of hydrogen bonding interactions, while the presence of aromatic rings allows the compound to engage in π-π interactions. These unique properties make the compound a valuable tool for studying various chemical and biological processes.
Propriétés
Formule moléculaire |
C55H76ClN9O6S |
|---|---|
Poids moléculaire |
1026.8 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H76ClN9O6S/c1-35-29-45(67)48-47(35)51(59-33-58-48)63-25-27-64(28-26-63)53(70)43(39-20-22-41(56)23-21-39)31-57-24-14-12-10-8-7-9-11-13-15-46(68)62-50(55(4,5)6)54(71)65-32-42(66)30-44(65)52(69)61-36(2)38-16-18-40(19-17-38)49-37(3)60-34-72-49/h16-23,33-36,42-45,50,57,66-67H,7-15,24-32H2,1-6H3,(H,61,69)(H,62,68)/t35-,36+,42-,43-,44+,45-,50-/m1/s1 |
Clé InChI |
GMYCIJOMBQWJAG-CCLXREQOSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |
SMILES canonique |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)




![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)


